molecular formula C10H8Cl4O2 B14561217 2-(3,4,5-Trichlorophenoxy)butanoyl chloride CAS No. 61994-00-1

2-(3,4,5-Trichlorophenoxy)butanoyl chloride

Cat. No.: B14561217
CAS No.: 61994-00-1
M. Wt: 302.0 g/mol
InChI Key: GSNBCAYZKDIONI-UHFFFAOYSA-N
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Description

2-(3,4,5-Trichlorophenoxy)butanoyl chloride is an organic compound that belongs to the class of acyl halides It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trichlorophenoxy)butanoyl chloride typically involves the reaction of 3,4,5-trichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3,4,5-Trichlorophenol+Butanoyl chloride2-(3,4,5-Trichlorophenoxy)butanoyl chloride+HCl\text{3,4,5-Trichlorophenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4,5-Trichlorophenol+Butanoyl chloride→2-(3,4,5-Trichlorophenoxy)butanoyl chloride+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trichlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4,5-trichlorophenol and butanoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, and thioesters.

    Hydrolysis: Yields 3,4,5-trichlorophenol and butanoic acid.

    Reduction: Forms the corresponding alcohol.

Scientific Research Applications

2-(3,4,5-Trichlorophenoxy)butanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the modification of polymers and other materials to enhance their properties.

    Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 3,4,5-trichlorophenoxybutanoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoyl chloride: A simpler acyl chloride without the trichlorophenoxy group.

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar phenoxy substitution but different functional groups.

Uniqueness

2-(3,4,5-Trichlorophenoxy)butanoyl chloride is unique due to the presence of both the acyl chloride and the trichlorophenoxy groups

Properties

CAS No.

61994-00-1

Molecular Formula

C10H8Cl4O2

Molecular Weight

302.0 g/mol

IUPAC Name

2-(3,4,5-trichlorophenoxy)butanoyl chloride

InChI

InChI=1S/C10H8Cl4O2/c1-2-8(10(14)15)16-5-3-6(11)9(13)7(12)4-5/h3-4,8H,2H2,1H3

InChI Key

GSNBCAYZKDIONI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=C(C(=C1)Cl)Cl)Cl

Origin of Product

United States

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